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Compound of Interest
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Cat. No.: B1194652 Get Quote

An In-Depth Technical Guide to the Pharmacokinetics of Enisamium Iodide

Introduction
Enisamium iodide is an antiviral agent that has demonstrated activity against a range of

respiratory viruses, including influenza A and B viruses and coronaviruses. Its mechanism of

action is attributed to the inhibition of viral RNA polymerase, an essential enzyme for viral

replication. A thorough understanding of the pharmacokinetic profile of Enisamium iodide is

critical for its optimal clinical use, guiding dosage regimens and ensuring efficacy and safety.

This technical guide provides a comprehensive overview of the absorption, distribution,

metabolism, and excretion (ADME) of Enisamium iodide, intended for researchers, scientists,

and drug development professionals.

Pharmacokinetic Profile
The pharmacokinetic properties of Enisamium iodide have been characterized in non-clinical

and clinical studies. The compound is a derivative of isonicotinic acid and is administered

orally.

Absorption
Enisamium iodide is rapidly absorbed following oral administration, with peak plasma

concentrations (Tmax) being reached between 1.6 and 2.4 hours after a single dose. According
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to the Biopharmaceutics Classification System (BCS), Enisamium iodide is classified as a

Class III drug, characterized by high solubility and low permeability.

The presence of food has a notable impact on the absorption of Enisamium iodide. When

administered after a meal, the maximum plasma concentration (Cmax) and the area under the

plasma concentration-time curve (AUC) were found to be reduced by 46.8% and 26.6%,

respectively. Concurrently, the time to reach Cmax (tmax) was delayed from 0.75 hours in a

fasted state to 2.75 hours in a fed state.

Distribution
The distribution of Enisamium iodide in the body is characterized by low binding to human

serum proteins. Preclinical studies in rats have indicated that the compound may be highly

enriched in the trachea, which could be advantageous for its therapeutic effect in respiratory

viral infections.

Metabolism
Enisamium iodide undergoes partial metabolism in humans, primarily through hydroxylation

and to a lesser extent, glucuronidation (less than 5%). A key finding is the identification of a

hydroxylated metabolite, designated VR17-04. This metabolite has been shown to be a more

potent inhibitor of influenza virus RNA polymerase than the parent compound, suggesting that

Enisamium iodide may function as a prodrug.

In vitro studies have suggested that the cytochrome P450 enzyme CYP2D6 plays an

insignificant role in the metabolism of Enisamium iodide, and other studied CYP450 enzymes

do not appear to have a significant effect on its metabolic transformation.

Excretion
The primary route of elimination for Enisamium iodide is renal, with the majority of the drug

being excreted unchanged in the urine. In preclinical studies with radiolabeled Enisamium
iodide in dogs, approximately 32-35% of the administered dose was excreted in the feces.

The median half-life of a single dose of Enisamium iodide ranges from 2.69 to 3.35 hours.

Following repeated administration over ten days, the half-life increases to a range of 6.00 to

7.34 hours.
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Pharmacokinetics in Special Populations
To date, formal pharmacokinetic studies of Enisamium iodide have not been conducted in

elderly patients or in individuals with hepatic or renal impairment.

Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for

Enisamium iodide in humans.

Parameter Value Condition Reference

Tmax (Time to Peak

Plasma

Concentration)

1.6 - 2.4 hours Single Dose

0.75 hours Fasting

2.75 hours Fed

Effect of Food on

Cmax
46.8% decrease With Food

Effect of Food on AUC 26.6% decrease With Food

Half-life (t½) 2.69 - 3.35 hours Single Dose

6.00 - 7.34 hours Repeated Doses

Protein Binding Low In humans

Apparent Permeability

Coefficient (Papp)

0.2 x 10⁻⁶ to 0.3 x

10⁻⁶ cm/s
Caco-2 cells

Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic evaluation of

Enisamium iodide.

Caco-2 Permeability Assay
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The permeability of Enisamium iodide was assessed using the Caco-2 cell model, which is a

well-established in vitro method for predicting human intestinal absorption.

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates

and cultured for approximately 21 days to allow for differentiation and the formation of a

confluent monolayer with tight junctions.

Transport Study: The integrity of the cell monolayer is verified by measuring the

transepithelial electrical resistance (TEER). The transport experiment is initiated by adding

Enisamium iodide solution to the apical (A) side of the monolayer and collecting samples

from the basolateral (B) side at specified time intervals to determine the A-to-B permeability.

The reverse transport (B-to-A) can also be assessed to investigate the potential for active

efflux.

Quantification: The concentration of Enisamium iodide in the collected samples is

determined by a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following

equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the

monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the

donor compartment.

High-Performance Liquid Chromatography (HPLC) for
Quantification
HPLC is a standard analytical technique for the quantification of drugs and their metabolites in

biological matrices.

Sample Preparation: Plasma or urine samples containing Enisamium iodide are subjected

to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to

remove interfering substances.

Chromatographic Separation: The prepared sample is injected into an HPLC system.

Separation of Enisamium iodide from endogenous components is typically achieved on a
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reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous

buffer and an organic solvent (e.g., acetonitrile).

Detection: The concentration of Enisamium iodide is quantified using a suitable detector,

such as a UV detector set at a specific wavelength or a mass spectrometer for higher

sensitivity and selectivity (LC-MS/MS).

Method Validation: The HPLC method must be validated according to regulatory guidelines

to ensure its accuracy, precision, linearity, and specificity.

Metabolite Identification using Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of

drug metabolites.

Sample Analysis: Plasma samples from subjects administered Enisamium iodide are

analyzed using a high-resolution mass spectrometer, often coupled with liquid

chromatography (LC-MS).

Metabolite Screening: The mass spectrometer is operated in a full-scan mode to detect

potential metabolites by identifying mass-to-charge (m/z) ratios that correspond to predicted

metabolic transformations (e.g., hydroxylation, glucuronidation).

Structural Confirmation: The chemical structure of potential metabolites, such as VR17-04, is

confirmed using tandem mass spectrometry (MS/MS). In MS/MS, the metabolite ion is

isolated and fragmented to produce a characteristic fragmentation pattern that can be used

to elucidate its structure.

Visualizations
Metabolic Pathway of Enisamium Iodide
The following diagram illustrates the primary metabolic transformation of Enisamium iodide in

humans.
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Caption: Metabolic conversion of Enisamium iodide to its active and minor metabolites.

Pharmacokinetic Study Workflow
This diagram outlines the typical workflow of a clinical pharmacokinetic study for an orally

administered drug like Enisamium iodide.
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Caption: Generalized workflow for a human pharmacokinetic study.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1194652?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enisamium iodide is a BCS Class III antiviral drug that is rapidly absorbed and primarily

eliminated unchanged in the urine. It undergoes partial metabolism to an active hydroxylated

metabolite, VR17-04, which is a more potent inhibitor of viral RNA polymerase. The presence

of food decreases the rate and extent of its absorption. The low degree of plasma protein

binding suggests good tissue distribution. Further studies are warranted to characterize the

pharmacokinetics of Enisamium iodide in special populations to ensure its safe and effective

use in a broader patient demographic. The information presented in this guide provides a solid

foundation for further research and development of this promising antiviral agent.

To cite this document: BenchChem. [understanding the pharmacokinetics of Enisamium
iodide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194652#understanding-the-pharmacokinetics-of-
enisamium-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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